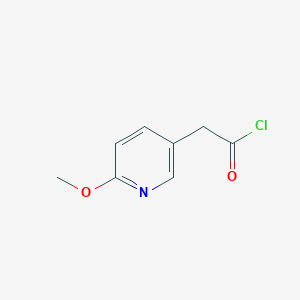![molecular formula C15H13BrO2 B13125758 Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate typically involves the bromination of biphenyl followed by esterification. One common method is the bromination of biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated biphenyl is then reacted with methyl acetate in the presence of a base such as sodium hydroxide to form the desired ester .
Industrial Production Methods
Industrial production of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl structure can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azido-biphenyl derivatives, thiocyanate-biphenyl derivatives, and amine-biphenyl derivatives.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl alcohols.
Applications De Recherche Scientifique
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active biphenyl moiety. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl bromoacetate: Similar in structure but lacks the biphenyl moiety.
Ethyl bromoacetate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 2-bromopropionate: Contains a bromine atom and ester group but with a different carbon backbone.
Uniqueness
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both the brominated biphenyl structure and the ester functional group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields of research .
Propriétés
Formule moléculaire |
C15H13BrO2 |
|---|---|
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
methyl 2-[4-(3-bromophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)9-11-5-7-12(8-6-11)13-3-2-4-14(16)10-13/h2-8,10H,9H2,1H3 |
Clé InChI |
FJHVWSLSKLHZLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)
![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)


![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)



